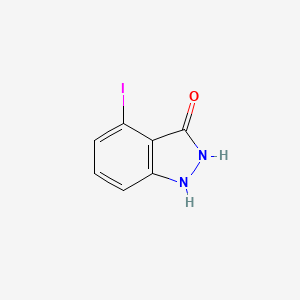

4-Iodo-1H-indazol-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-iodo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLAQFXDGYKFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646279 | |

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-70-7 | |

| Record name | 4-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 4 Iodo 1h Indazol 3 Ol

Reactivity of the Indazole Nucleus in 4-Iodo-1H-indazol-3-ol

The reactivity of the this compound core is complex, influenced by the electronic properties of its substituents and the inherent characteristics of the indazole ring system. The indazole structure is an aromatic, ten-π-electron system, which can exist in different tautomeric forms. For this molecule, the most significant equilibrium is between the 1H-indazol-3-ol form and its keto tautomer, 4-iodo-1,2-dihydro-3H-indazol-3-one. This tautomerism is critical as it dictates the nucleophilic and electrophilic character of the N1, N2, and O3 atoms.

The presence of the hydroxyl group at C3 makes the molecule analogous to a phenol, rendering the ring system electron-rich and susceptible to electrophilic attack. Conversely, the iodo group at C4 is an electron-withdrawing substituent via induction, which slightly deactivates the benzene (B151609) portion of the ring towards electrophilic substitution.

The nitrogen atoms of the pyrazole (B372694) ring exhibit nucleophilic character. The N-H proton is acidic and can be deprotonated with a suitable base to form an indazolide anion. Subsequent reactions with electrophiles, such as alkyl halides, can occur at either the N1 or N2 position. nih.govd-nb.info The regioselectivity of these N-alkylation reactions is influenced by several factors, including the nature of the electrophile, the base, and the solvent system employed. nih.govnih.govresearchgate.net For instance, studies on substituted indazoles have shown that the combination of sodium hydride in tetrahydrofuran (B95107) often favors N1 alkylation. d-nb.info

Transformations Involving the Iodo Substituent

The carbon-iodine bond at the C4 position is the most versatile site for introducing molecular diversity. The iodo group serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions and some nucleophilic substitutions.

The 4-iodo substituent is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity can be reliably inferred from extensive research on other aryl iodides, including iodoindazoles and iodopyrazoles. researchgate.netnih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the iodoindazole with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃), and a solvent mixture such as dioxane/water. nih.govsemanticscholar.org

Heck Reaction: The Heck reaction couples the iodoindazole with an alkene to form a substituted alkene product. organic-chemistry.org This transformation is valuable for synthesizing vinylated indazoles. Standard conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and an organic base (e.g., Et₃N). researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the iodoindazole with a terminal alkyne, providing a direct route to alkynyl-substituted indazoles. wikipedia.orgorganic-chemistry.org The classic conditions utilize a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) or piperidine. researchgate.netmdpi.comlibretexts.org

The following table summarizes typical conditions for these cross-coupling reactions as applied to analogous iodo-heterocycles.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | Dioxane/Water |

| Heck | Alkene (e.g., Methyl Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF |

Direct nucleophilic aromatic substitution (SNAr) of the iodo group is generally challenging without strong electron-withdrawing groups positioned ortho or para to it. However, copper-catalyzed variations of the Ullmann condensation and Buchwald-Hartwig amination provide effective pathways for replacing the iodo group with nucleophiles. organic-chemistry.orgmdpi.com These methods are particularly useful for forming C-O and C-N bonds. For instance, copper-catalyzed coupling with amines, anilines, or alcohols can furnish 4-amino or 4-alkoxy indazole derivatives. mdpi.combeilstein-journals.org These reactions often require a copper(I) salt (e.g., CuI), a ligand (such as a diamine or phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) at elevated temperatures. organic-chemistry.org

Functionalization at Other Positions of the Indazole Ring System

Beyond transformations at the C4-iodo position, other sites on the this compound molecule can be functionalized.

N-Functionalization: As discussed in Section 3.1, the indazole nitrogen atoms are nucleophilic. Deprotonation followed by reaction with various electrophiles allows for the introduction of alkyl, acyl, or sulfonyl groups at N1 or N2. nih.govd-nb.info The regioselectivity of these reactions is a key consideration and can be controlled by the choice of reagents and conditions. nih.gov

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the electron-donating indazole nucleus and 3-OH group versus the deactivating 4-iodo group) will determine the position of the incoming electrophile. The strongest activation is expected at the C7 position, making it a likely site for reactions like nitration, halogenation, or sulfonation under controlled conditions.

Oxidative Reactions and Dearomatization Studies

The phenolic nature of the 3-hydroxyindazole moiety makes it susceptible to oxidative reactions, particularly dearomatization. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are well-suited for this type of transformation. nih.govresearchgate.netorganic-chemistry.org The reaction of phenols with these reagents can lead to the formation of cyclohexadienone structures through oxidative dearomatization. researchgate.netnih.gov

In the case of this compound, treatment with a hypervalent iodine reagent in the presence of a suitable nucleophile could potentially lead to the formation of novel spirocyclic or fused heterocyclic systems. This advanced strategy allows for the conversion of a flat aromatic system into a complex three-dimensional scaffold, which is of significant interest in medicinal chemistry. nih.gov Mechanistic studies suggest these reactions can proceed through single-electron transfer (SET) pathways. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful, modern strategy for functionalizing otherwise unreactive positions on a molecule, offering an atom-economical alternative to traditional cross-coupling reactions. mdpi.comresearchgate.net For this compound, the C-H bonds at positions C5, C6, and C7 are potential targets for such transformations.

Transition-metal catalysis, often employing rhodium, palladium, or iridium, is central to C-H functionalization. mdpi.comnih.govrsc.org These reactions typically rely on a directing group to position the metal catalyst near a specific C-H bond. dmaiti.com In this compound, the pyrazole nitrogen atoms or the 3-hydroxyl group could potentially serve as directing groups to facilitate regioselective functionalization. For example, the N1 atom could direct a catalyst to the C7 position, leading to the formation of a stable five-membered metallacycle intermediate, which can then react with a coupling partner. dmaiti.comnih.gov While the field is rapidly evolving, the application of directed C-H activation strategies to pre-functionalized indazoles represents a frontier for accessing novel and complex derivatives. nih.govresearchgate.netresearchgate.net

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The presence of a hydroxyl group at the C3 position of the indazole ring allows for derivatization through etherification and esterification reactions. These transformations are crucial for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of significant interest in medicinal chemistry.

Etherification:

The conversion of the hydroxyl group of this compound to an ether can be achieved under standard Williamson ether synthesis conditions. This typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide intermediate, followed by nucleophilic substitution with an alkyl or aryl halide. The choice of base and solvent is critical to control the regioselectivity of the reaction, as the nitrogen atoms of the indazole ring can also undergo alkylation.

While specific examples of etherification for this compound are not extensively documented in the literature, the synthesis of related compounds such as 4-iodo-3-methoxy-1-methyl-1H-indazole suggests that O-alkylation is a feasible transformation. The general conditions for such a reaction would likely involve a non-nucleophilic base to favor O-alkylation over N-alkylation.

A representative, albeit generalized, reaction for the etherification of this compound is presented below:

| Reagent | Base | Solvent | Product |

| Alkyl Halide (R-X) | NaH, K₂CO₃, or Cs₂CO₃ | DMF, THF, or Acetonitrile | 4-Iodo-3-alkoxy-1H-indazole |

| Aryl Halide (Ar-X) | CuI, Pd catalyst | DMF, Dioxane | 4-Iodo-3-aryloxy-1H-indazole |

Esterification:

The hydroxyl group of this compound can be readily converted to an ester through reaction with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction is generally efficient and provides a straightforward method for introducing a wide range of ester functionalities.

Similar to etherification, the literature lacks specific examples of esterification performed on this compound. However, the general principles of esterification of hydroxyl-containing heterocycles are well-established and would be applicable in this case. The reaction would proceed as follows:

| Acylating Agent | Base | Solvent | Product |

| Acyl Chloride (RCOCl) | Pyridine, Triethylamine | Dichloromethane, THF | 4-Iodo-1H-indazol-3-yl ester |

| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP (cat.) | Dichloromethane, THF | 4-Iodo-1H-indazol-3-yl ester |

Reactivity of the N-H Tautomeric Forms

Indazole and its derivatives, including this compound, can exist in two tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole ring is in dynamic equilibrium. The relative stability of these tautomers, and consequently their population in a given environment, is influenced by factors such as the nature and position of substituents on the ring, the solvent, and the temperature.

The reactivity of these tautomeric forms is a critical aspect of the chemistry of indazoles, particularly in N-alkylation reactions. The reaction of an indazole with an electrophile can lead to a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant synthetic challenge.

Research on the N-alkylation of various substituted indazoles has shown that the regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the indazole ring. For instance, studies on the alkylation of 3-substituted indazoles have demonstrated that the use of different bases and solvents can favor either N1 or N2 alkylation. Generally, thermodynamically controlled reactions tend to favor the more stable N1-isomer, while kinetically controlled conditions can lead to the formation of the N2-isomer.

While specific studies on the tautomeric reactivity of this compound are scarce, data from related substituted indazoles can provide valuable insights. The following table summarizes the general trends observed in the N-alkylation of substituted indazoles, which can be extrapolated to predict the behavior of this compound.

| Factor | Favors N1-Alkylation | Favors N2-Alkylation | Rationale |

| Reaction Conditions | Thermodynamic control (e.g., higher temperatures, longer reaction times) | Kinetic control (e.g., lower temperatures, strong non-coordinating bases) | The N1-substituted product is often the thermodynamically more stable isomer. |

| Solvent | Polar aprotic solvents (e.g., DMF) can favor N1 by solvating the cation. | Less polar solvents may favor N2. | Solvent polarity can influence the stability of the transition states leading to the two isomers. |

| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger, bulkier bases (e.g., NaH, LDA) | The nature of the base can influence the position of the deprotonation equilibrium and the aggregation state of the resulting indazolide anion. |

| Substituents | Electron-donating groups at C5 or C6 | Electron-withdrawing groups at C3 or C7 | Substituents can modulate the relative nucleophilicity of the N1 and N2 atoms through electronic and steric effects. |

In the case of this compound, the interplay between the electron-withdrawing iodine at C4 and the electron-donating hydroxyl group at C3 (in its phenoxide form under basic conditions) would create a complex electronic environment. It is plausible that under basic conditions, deprotonation of the hydroxyl group would lead to an indazol-3-olate species, which could influence the N1/N2 selectivity of subsequent N-alkylation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Iodo-1H-indazol-3-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁵N) for Structural Confirmation

A combination of ¹H, ¹³C, and ¹⁵N NMR experiments is crucial for the unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N-H and O-H groups. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the hydroxyl group. The protons on the benzene (B151609) ring will exhibit characteristic coupling patterns, allowing for their precise assignment. The N-H and O-H protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the iodine (C4) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The carbon bearing the hydroxyl group (C3) will be deshielded and appear at a lower field. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the two nitrogen atoms in the indazole ring, helping to distinguish between the N1 and N2 positions and to study tautomeric equilibria.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 10.0 - 12.0 | br s | 1-NH |

| ¹H | 9.0 - 10.0 | br s | 3-OH |

| ¹H | 7.0 - 7.5 | m | Aromatic CH |

| ¹³C | ~150 | s | C3-OH |

| ¹³C | ~90 | s | C4-I |

| ¹³C | 110 - 140 | d | Aromatic CH |

| ¹³C | 120 - 145 | s | Quaternary C |

| ¹⁵N | -150 to -170 | N1 | |

| ¹⁵N | -80 to -100 | N2 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the assignment of adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing a definitive assignment of the protonated carbons.

Solid-State NMR Spectroscopy for Polymorphism and Tautomerism

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. For this compound, ssNMR can be used to investigate:

Polymorphism: Different crystalline forms (polymorphs) of the compound will give rise to distinct ssNMR spectra, allowing for their identification and characterization.

Tautomerism: The indazol-3-ol core can exist in different tautomeric forms. Solid-state NMR can help determine the dominant tautomer in the solid state by analyzing the chemical shifts of the carbon and nitrogen atoms. ajrconline.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant), which simplifies the identification of iodine-containing fragments.

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula by measuring the mass-to-charge ratio to several decimal places.

The fragmentation pattern in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this compound include:

Loss of the iodine atom.

Loss of a hydrogen atom.

Cleavage of the pyrazole (B372694) ring.

Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 260 | High | [M]⁺ |

| 133 | Moderate | [M - I]⁺ |

| 132 | Moderate | [M - HI]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=C, and C-I bonds.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium, Broad |

| O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch | 1000-1250 | Strong |

| C-I stretch | 500-600 | Medium |

The broadness of the N-H and O-H stretching bands is indicative of hydrogen bonding, which is expected in the solid state and in concentrated solutions.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While a specific crystal structure for this compound is not publicly available, this technique would provide precise information on:

Bond lengths and angles: Confirming the geometry of the indazole ring and the positions of the substituents.

Tautomeric form: Unambiguously identifying the dominant tautomer in the crystal lattice.

Intermolecular interactions: Revealing the nature and geometry of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Spectroscopic Studies on Tautomeric Equilibrium and Forms

The tautomerism of this compound is a critical aspect of its molecular structure, influencing its chemical reactivity, physical properties, and potential biological activity. This compound can exist in two primary tautomeric forms: the lactam (keto) form, 4-iodo-1,2-dihydro-3H-indazol-3-one, and the lactim (enol) form, this compound. The equilibrium between these two forms can be investigated using various spectroscopic techniques, which provide insights into the predominant tautomer in different states (solid and solution) and under various conditions.

While specific, in-depth spectroscopic studies exclusively focused on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, the behavior can be inferred from studies on parent indazol-3-ols and related heterocyclic systems. The position of the tautomeric equilibrium is known to be influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and the electronic effects of substituents on the indazole ring.

Tautomeric Forms of this compound

| Tautomeric Form | Chemical Structure | IUPAC Name |

| Lactim (Enol) | [Image of this compound structure] | This compound |

| Lactam (Keto) | [Image of 4-iodo-1,2-dihydro-3H-indazol-3-one structure] | 4-iodo-1,2-dihydro-3H-indazol-3-one |

Note: The equilibrium between these forms is dynamic and the predominant species can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of heterocyclic compounds. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, allowing for the differentiation between the lactam and lactim tautomers.

In the case of analogous indazol-3-ol systems, the ¹H NMR spectrum of the lactim form is expected to show a characteristic signal for the hydroxyl proton (-OH), typically in the downfield region. The protons on the indazole ring will also exhibit chemical shifts indicative of an aromatic system. For the lactam form, the spectrum would instead show signals corresponding to the N-H protons of the pyrazole ring, and the chemical shifts of the ring protons would be influenced by the presence of the carbonyl group.

For instance, studies on related 1-phenyl-1H-pyrazol-3-ol have shown distinct NMR signals for the OH and NH forms, allowing for the characterization of the predominant tautomer in different solvents nih.gov. In nonpolar solvents, the hydroxyl form was found to be favored, while in polar solvents, the equilibrium can shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule and can be used to distinguish between the lactam and lactim forms of this compound.

The lactam tautomer is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1700 cm⁻¹. The N-H stretching vibrations would also be observable, usually as a broad band in the region of 3200-3400 cm⁻¹.

Conversely, the lactim tautomer would not exhibit a carbonyl absorption band. Instead, it would show a characteristic O-H stretching vibration, also typically broad and in the region of 3200-3600 cm⁻¹, and N-H stretching vibrations. The absence of a strong carbonyl peak is a key indicator of the predominance of the lactim form.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria. The lactam and lactim forms of this compound are expected to have different chromophoric systems and thus exhibit distinct absorption spectra. The position of the maximum absorption wavelength (λ_max) can be sensitive to the tautomeric form present. Studies on analogous keto-enol systems have demonstrated that changes in solvent polarity can lead to shifts in the λ_max, indicating a shift in the tautomeric equilibrium nih.gov.

Factors Influencing Tautomeric Equilibrium

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. In many heterocyclic systems, the lactam form is more polar and is therefore favored in polar solvents like DMSO and water. In contrast, nonpolar solvents may favor the less polar lactim form.

Substituent Effects: The electronic nature of the iodo substituent at the 4-position can influence the acidity of the protons involved in the tautomerism and thus affect the equilibrium. The electron-withdrawing nature of iodine may have a subtle but measurable effect on the relative stability of the two forms.

Temperature: Temperature can also influence the tautomeric equilibrium. Variable-temperature NMR studies could provide thermodynamic parameters for the equilibrium process.

Summary of Expected Spectroscopic Data for the Tautomeric Forms

| Spectroscopic Technique | Lactim Form (this compound) | Lactam Form (4-iodo-1,2-dihydro-3H-indazol-3-one) |

| ¹H NMR | Presence of an -OH signal; Aromatic proton signals. | Presence of N-H signals; Ring proton signals shifted due to C=O. |

| ¹³C NMR | Signal for C-OH carbon. | Signal for C=O carbon (downfield). |

| IR Spectroscopy | O-H and N-H stretching bands; Absence of C=O stretch. | Strong C=O stretching band; N-H stretching bands. |

| UV-Vis Spectroscopy | Distinct λ_max characteristic of the enol system. | Distinct λ_max characteristic of the keto system. |

This table represents generalized expectations based on the study of analogous compounds. Actual experimental values for this compound may vary.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of 4-Iodo-1H-indazol-3-ol at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Tautomerism

The indazole ring system is known for its tautomerism, and this compound is no exception. It can exist in several tautomeric forms, primarily the keto-amino (indazolone) and enol-imino (indazolol) forms. The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity and biological interactions.

DFT calculations are instrumental in determining the most stable tautomer. By calculating the ground-state energies of each isomer, researchers can predict their equilibrium populations. For the parent compound, 1H-indazol-3-ol, studies have shown that the keto form (1,2-dihydro-3H-indazol-3-one) is generally more stable than the enol form (1H-indazol-3-ol). The introduction of an iodine atom at the 4-position is expected to influence the electronic distribution and relative energies of these tautomers. Theoretical studies on related tetrahydro-4H-indazol-4-one derivatives have successfully used DFT calculations at levels like B3LYP/6-31G** to establish the most stable tautomeric forms, which were in agreement with experimental data. nih.gov A similar approach for this compound would elucidate the energetic landscape of its tautomeric possibilities.

Potential Tautomers of this compound:

| Tautomeric Form | Structure | Description |

| 1H-indazol-3-ol (enol) |  | Aromatic indazole ring with a hydroxyl group at position 3. |

| 1,2-dihydro-3H-indazol-3-one (keto) |  | Non-aromatic pyrazolone (B3327878) ring fused to the benzene (B151609) ring. |

| 2H-indazol-3-ol (enol) |  | Aromatic indazole ring with the N-H at position 2 and a hydroxyl at 3. |

Note: The actual dominant tautomer would be determined by the relative energies calculated via DFT.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR spectra with a high degree of accuracy. These predictions are invaluable for confirming the structure of synthesized compounds and for assigning experimental spectra.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are pivotal in mapping the reaction pathways for the synthesis and derivatization of molecules like this compound. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of a reaction can be constructed. This helps in understanding reaction feasibility, selectivity, and kinetics. For instance, computational studies on the reaction of indazoles with formaldehyde (B43269) have been used to determine the mechanism of formation of N-substituted derivatives. acs.org DFT calculations can clarify whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step, providing insights that can be used to optimize reaction conditions for higher yields and purity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are essential for identifying potential biological targets and understanding the molecular basis of its activity.

Indazole derivatives are known to inhibit a wide range of protein targets, including various kinases, cyclooxygenase-2 (COX-2), and hypoxia-inducible factor-1α (HIF-1α). ecust.edu.cnexpasy.orgnih.gov In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). This compound is then placed into the active site of the protein, and its binding conformation and affinity are calculated. The results are often expressed as a binding energy or docking score, which indicates the strength of the interaction.

For example, docking studies on other indazole derivatives against renal cancer-related proteins have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to high binding affinity. nih.gov A similar in silico screening of this compound against a panel of cancer-related kinases could reveal its potential as an anti-cancer agent and highlight the specific amino acid residues crucial for its binding.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational flexibility of the ligand within the binding site.

Following a promising docking result, an MD simulation would be performed on the this compound-protein complex. The simulation, typically run for nanoseconds, tracks the trajectory of the complex in a simulated physiological environment. Analysis of the simulation can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) plots are used to assess whether the complex reaches a stable equilibrium.

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein and ligand are flexible or rigid.

Interaction Persistence: The simulation can show how consistently key interactions, like hydrogen bonds identified in docking, are maintained over time.

MD simulations on indazole derivatives targeting enzymes like VEGFR-2 have been used to understand the structural basis for their inhibitory activity and to rationalize structure-activity relationships (SAR). swissadme.ch Such studies are crucial for validating docking poses and for the rational design of more potent derivatives.

In Silico Prediction of Biological Activities (e.g., ADMET properties for drug design)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile, reducing the likelihood of late-stage failures in drug development.

Various computational models and web-based tools are available to predict these properties based on the molecule's structure. For this compound, these predictions can estimate its potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Predicted ADMET Properties for this compound:

Below is a table of predicted ADMET properties generated using established in silico models.

| Property Category | Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|---|

| Absorption | Water Solubility (logS) | -3.5 to -4.0 | Moderately soluble |

| Caco-2 Permeability | Moderate to High | Likely well-absorbed from the intestine | |

| Human Intestinal Absorption | High | High probability of absorption after oral administration | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes | Potential to cross the BBB and act on CNS targets |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins | |

| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform | |

| Toxicity | hERG Inhibition | Low Risk | Low potential for cardiotoxicity |

| AMES Mutagenicity | Non-mutagen | Unlikely to be mutagenic | |

| Rat Acute Toxicity (LD50) | ~2.5 mol/kg | Classified as potentially harmful if swallowed |

Disclaimer: These values are computationally predicted and require experimental validation.

These in silico predictions provide a comprehensive profile of this compound, guiding further experimental work by highlighting its likely biological disposition and potential liabilities.

Pharmacophore Modeling and Ligand-Based Drug Design

Computational chemistry and molecular modeling play a pivotal role in modern drug discovery by providing insights into the interactions between small molecules and their biological targets. For derivatives of the indazole scaffold, including this compound, these techniques are instrumental in identifying key structural features responsible for biological activity and in designing novel, more potent compounds. Pharmacophore modeling and ligand-based drug design are two such approaches that leverage the structural information of known active molecules to guide the discovery of new ones.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the indazole class of compounds, pharmacophore models have been successfully developed to explain their activity against various biological targets, such as protein kinases and enzymes implicated in inflammatory diseases. nih.govugm.ac.idnih.gov

In the context of this compound, a hypothetical pharmacophore model can be constructed based on its inherent structural characteristics and the known tautomeric equilibrium between the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one forms. researchgate.net The key pharmacophoric features of this compound are likely to include:

A Hydrogen Bond Donor: The hydroxyl group (-OH) at the 3-position and the N-H group of the pyrazole (B372694) ring can both act as hydrogen bond donors. pharmablock.com

A Hydrogen Bond Acceptor: The nitrogen atom at the 2-position of the indazole ring and the oxygen atom of the hydroxyl/keto group can serve as hydrogen bond acceptors. pharmablock.com

An Aromatic Ring: The fused benzene ring provides a hydrophobic surface for aromatic or hydrophobic interactions.

A Halogen Bond Donor: The iodine atom at the 4-position can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

These features can be mapped in a 3D space to create a pharmacophore model that can then be used to screen virtual libraries of compounds to identify new molecules with a similar arrangement of features and, therefore, a higher probability of being biologically active.

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction |

| Hydrogen Bond Donor | -OH at C3, N-H at N1 | Interaction with acceptor groups on a biological target |

| Hydrogen Bond Acceptor | N at N2, O at C3 | Interaction with donor groups on a biological target |

| Aromatic Ring | Fused benzene ring | π-π stacking, hydrophobic interactions |

| Halogen Bond Donor | Iodine at C4 | Interaction with nucleophilic atoms (e.g., oxygen, nitrogen) |

Ligand-based drug design, on the other hand, utilizes the known structure-activity relationships (SAR) of a series of compounds to design new analogs with improved properties. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. For indazole derivatives, extensive SAR studies have been conducted, revealing the importance of substituents at various positions of the indazole ring for their biological activity. acs.orgnih.gov

For this compound, the iodine atom at the 4-position serves as a valuable synthetic handle for introducing a wide range of chemical moieties through well-established cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. acs.orgchim.it This allows for a systematic exploration of the chemical space around the 4-position to understand its impact on biological activity. For instance, replacing the iodine with different aryl, heteroaryl, or alkyl groups can modulate the compound's size, shape, lipophilicity, and electronic properties, thereby influencing its binding affinity and selectivity for a particular target.

Table 2: Proposed Ligand-Based Design Strategies for this compound

| Position of Modification | Synthetic Strategy | Rationale for Modification |

| C4-position | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling reactions | Explore the effect of steric bulk, electronic properties, and hydrophobicity on activity. Introduce new interaction points. |

| N1-position | Alkylation, Arylation | Modulate hydrogen bonding potential and explore additional binding pockets. |

| C3-position (OH group) | Etherification, Esterification | Alter hydrogen bonding capacity and lipophilicity. |

By combining the insights from pharmacophore modeling and ligand-based SAR studies, medicinal chemists can rationally design and synthesize new derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic properties. The iterative process of design, synthesis, and biological evaluation is central to the discovery of novel therapeutic agents based on the versatile indazole scaffold.

Medicinal Chemistry Research and Preclinical Biological Evaluation

4-Iodo-1H-indazol-3-ol as a Privileged Scaffold in Preclinical Drug Discovery

The 1H-indazole scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a variety of therapeutic applications. pnrjournal.com The versatility of the indazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.govaustinpublishinggroup.com

The incorporation of a hydroxyl group at the 3-position and an iodine atom at the 4-position of the 1H-indazole core in this compound provides a unique combination of features for drug design. The 1H-indazol-3-ol tautomer is of particular interest as it has been identified as a key pharmacophore in several classes of enzyme inhibitors. The iodine atom at the 4-position can act as a bulky, lipophilic group and a potential hydrogen bond acceptor, influencing the compound's binding affinity and selectivity for its target. Furthermore, the iodo group can serve as a synthetic handle for further structural modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies focused exclusively on this compound are limited in the public domain, valuable insights can be drawn from research on related 1H-indazol-3-ol and other 4-substituted indazole derivatives. These studies provide a framework for understanding how modifications to the scaffold might influence biological activity.

For instance, in the context of D-amino acid oxidase (DAAO) inhibition, the 1H-indazol-3-ol core is a crucial element for potent activity. nih.gov SAR studies on a series of 1H-indazol-3-ol derivatives have highlighted the importance of the substitution pattern on the benzene (B151609) ring for inhibitory potency. Halogen substitutions, in general, have been shown to enhance activity. The position and nature of the halogen can significantly impact the inhibitory concentration.

Similarly, in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the 1H-indazole scaffold has been identified as a promising starting point. nih.gov SAR studies in this area have indicated that substitutions at both the 4- and 6-positions of the indazole ring can largely affect the inhibitory activity. The introduction of various functional groups at these positions allows for the exploration of the chemical space around the core scaffold to optimize interactions with the enzyme's active site.

The table below summarizes the general SAR trends observed for substitutions on the indazole ring from studies on related enzyme inhibitors.

| Position of Substitution | Type of Substituent | General Effect on Activity |

| 4-Position | Halogens (e.g., F, Cl, Br) | Generally enhances potency; can influence selectivity. |

| Small alkyl groups | May be tolerated, but often less potent than halogens. | |

| Bulky groups | Can lead to decreased activity due to steric hindrance. | |

| 6-Position | Halogens, small alkyls | Can significantly impact inhibitory activity. |

| N1-Position | Alkylation/Arylation | Can modulate pharmacokinetic properties and target engagement. |

Investigation of Specific Target Enzyme or Receptor Inhibition (In Vitro Studies)

The 1H-indazol-3-ol scaffold has been investigated for its inhibitory activity against several key enzyme targets implicated in various diseases.

Kinase Inhibition (e.g., Tyrosine Kinases like VEGFR-2, Serine/Threonine Kinases)

D-Amino Acid Oxidase (DAAO) Inhibition

Recent research has identified 1H-indazol-3-ol derivatives as a novel class of potent D-amino acid oxidase (DAAO) inhibitors. nih.gov DAAO is a flavoenzyme that degrades D-amino acids and is a therapeutic target for conditions such as schizophrenia. A study on isatin and 1H-indazol-3-ol derivatives revealed that the 1H-indazol-3-ol scaffold is a key pharmacophore for DAAO inhibition, with some derivatives exhibiting nanomolar potency. nih.gov The study highlighted that substitutions on the indazole ring are critical for activity. While the specific inhibitory activity of this compound was not reported in this study, the findings strongly suggest that this compound would likely exhibit DAAO inhibitory activity.

The following table presents data for some halogen-substituted 1H-indazol-3-ol derivatives as DAAO inhibitors from the aforementioned study, illustrating the impact of substitution on potency.

| Compound | Substitution | IC50 (µM) for human DAAO |

| Unsubstituted 1H-indazol-3-ol | - | >10 |

| 6-Fluoro-1H-indazol-3-ol | 6-F | 0.037 |

| 6-Chloro-1H-indazol-3-ol | 6-Cl | 0.028 |

| 5,6-Dichloro-1H-indazol-3-ol | 5,6-diCl | 0.008 |

Data extracted from a study on 1H-indazol-3-ol derivatives as DAAO inhibitors. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance and is a key target in cancer immunotherapy. nih.gov The 1H-indazole scaffold has been identified as a novel key pharmacophore with potent IDO1 inhibitory activity. nih.gov A study on a series of 1H-indazole derivatives demonstrated that substitutions at the 4- and 6-positions significantly influence their IDO1 inhibitory activity. For instance, a derivative with a bromine at the 6-position and an amino-methyl-phenol group at the 4-position showed an IC50 value of 5.3 µM. nih.gov This suggests that the 4-position is a critical site for modification to achieve potent IDO1 inhibition. Although specific data for this compound is not available, the established importance of the 4-position substitution in other indazole-based IDO1 inhibitors makes it a compound of interest for this target.

Other Enzyme Inhibitory Activities

The versatility of the indazole scaffold suggests that this compound and its derivatives may exhibit inhibitory activity against other enzymes. The indazole nucleus is present in compounds targeting a wide array of enzymes, and further screening of this compound could reveal novel biological activities. nih.govaustinpublishinggroup.cominnovatpublisher.com

Cellular Biological Responses in Preclinical Models (In Vitro and In Vivo)

Antiproliferative Activity in Cancer Cell Lines

No studies detailing the antiproliferative activity of this compound against any cancer cell lines were identified.

Induction of Apoptosis and Cell Cycle Modulation

There is no available data on the ability of this compound to induce apoptosis or modulate the cell cycle in preclinical models.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Anti-Tubercular)

Information regarding the antimicrobial properties of this compound is not present in the reviewed scientific literature.

Anti-inflammatory and Antiarrhythmic Investigations

No research has been published on the anti-inflammatory or antiarrhythmic potential of this compound.

Antiviral and Anti-HIV Studies

There are no available studies on the antiviral or anti-HIV activity of this compound.

Mechanistic Studies of Biological Action at the Molecular Level (Preclinical)

Due to the lack of data on its biological activity, there have been no mechanistic studies to determine the molecular targets or pathways through which this compound might exert a biological effect.

Binding Site Analysis and Interaction Modes

There is currently no publicly available research that details the binding site analysis or specific interaction modes of this compound with any biological target. Elucidating these interactions would require experimental techniques such as X-ray co-crystallography of the compound with a target protein or advanced nuclear magnetic resonance (NMR) studies. Computational methods, such as molecular docking and molecular dynamics simulations, could also provide predictive insights into its binding behavior, but these would need to be validated by experimental data.

Potential Research Applications Beyond Medicinal Chemistry

Applications in Materials Science (e.g., Optoelectronic Materials, Sensors)

Currently, there is no specific research detailing the use of 4-Iodo-1H-indazol-3-ol in materials science. However, the broader class of indazole derivatives has shown promise in this arena, particularly in the field of organic electronics. For instance, certain indazole-containing compounds have been investigated for their application in Organic Light-Emitting Diodes (OLEDs). The indazole core can serve as a rigid, electron-rich scaffold that can be functionalized to tune the electronic properties of a material.

The "iodo" functional group at the 4-position of this compound is of particular interest. Halogen atoms, especially iodine, can influence the intermolecular interactions within a material, potentially promoting favorable packing arrangements for charge transport in organic semiconductors. Furthermore, the carbon-iodine bond is a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward attachment of various aromatic or extended π-systems, a common strategy for creating novel organic electronic materials with tailored optoelectronic properties. The hydroxyl group at the 3-position offers another site for modification, which could be used to alter solubility or attach the molecule to a polymer backbone or a surface.

Given these characteristics, this compound could serve as a valuable building block for:

Organic Semiconductors: Through cross-coupling reactions at the C4-iodo position, extended conjugated systems could be synthesized. The resulting materials could be investigated for their performance in Organic Thin-Film Transistors (OTFTs).

Emitters for OLEDs: Functionalization of the indazole core could lead to the development of new fluorescent or phosphorescent emitters for OLEDs. The specific substitution pattern of this compound would likely result in unique photophysical properties compared to other indazole derivatives.

Chemical Sensors: The indazol-3-ol moiety can engage in hydrogen bonding, and its electronic properties are sensitive to its chemical environment. It is conceivable that polymers or surfaces functionalized with this compound could be developed as chemosensors, where binding of an analyte to the indazol-3-ol unit would induce a detectable optical or electronic response.

| Potential Application | Key Functional Group | Rationale |

| Organic Semiconductors | 4-Iodo group | Enables synthesis of extended π-systems via cross-coupling reactions. |

| OLED Emitters | Indazole core, -OH, -I | The core structure and substituents can be modified to tune emission wavelengths. |

| Chemical Sensors | 3-OH group | Potential for hydrogen bonding interactions with analytes, leading to a signal. |

Use as Chemical Probes or Ligands in Chemical Biology

The application of this compound as a chemical probe or ligand in chemical biology is another area ripe for exploration. While no studies have specifically utilized this compound for such purposes, the indazol-3-ol scaffold is recognized as a valuable starting point for the development of such tools.

A key concept in chemical biology is the use of small molecules to study and manipulate biological systems. Chemical probes are molecules designed to interact with a specific biological target, often a protein, and report on its presence or activity. The development of such probes often involves the synthesis of a core scaffold that can be readily and selectively functionalized.

Research has demonstrated that N-aryl indazol-3-ols can be used to create succinimide-bearing scaffolds, which are versatile intermediates for linking to other molecules. acs.org This highlights the potential of the indazol-3-ol core in the construction of more complex molecular probes. acs.org

The 4-iodo group on this compound offers a distinct advantage for the development of chemical probes. It can serve as a "handle" for various chemical modifications:

Attachment of Reporter Groups: Through reactions like the Sonogashira coupling, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be attached to the indazole core at the 4-position. This would allow for the visualization or isolation of the biological targets that the probe binds to.

Photo-affinity Labeling: The carbon-iodine bond can be photolabile under certain conditions, or the iodo-substituted aromatic ring can be a precursor for a diazirine, a common photo-crosslinking group. This would enable the creation of photo-affinity probes that, upon irradiation with light, form a covalent bond with their target protein, facilitating target identification.

Fragment-Based Ligand Discovery: In fragment-based drug discovery, small, low-affinity molecules (fragments) that bind to a target are identified and then optimized into more potent leads. The indazole core is a common fragment, and the iodo-substituent provides a vector for the growth of the fragment into a larger, more potent ligand.

| Probe Type | Role of this compound | Key Reaction |

| Fluorescent Probe | Scaffold for attaching a fluorophore. | Sonogashira or Suzuki coupling at the 4-iodo position. |

| Photo-affinity Probe | Precursor to a photo-reactive group. | Synthesis of a diazirine from the iodo-aryl moiety. |

| Fragment for Ligand Discovery | Core fragment with a vector for chemical elaboration. | Various cross-coupling reactions at the 4-iodo position. |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4-Iodo-1H-indazol-3-ol

Direct and dedicated research focusing exclusively on this compound is sparse in the current scientific literature. Its significance is largely inferred from its potential as a versatile synthetic intermediate. The indazole scaffold is a cornerstone in the development of therapeutic agents, particularly in oncology and inflammatory diseases. researchgate.net Derivatives of indazole are known to function as potent inhibitors of various protein kinases, and several indazole-containing drugs, such as Axitinib and Pazopanib, have reached the market. nih.gov

The primary value of this compound lies in its structural features:

An indazol-3-ol core : This moiety, existing in tautomeric equilibrium with its 3-indazolone form, is a known pharmacophore.

An iodine atom at the 4-position : This heavy halogen serves as a highly versatile functional handle for a multitude of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Thus, the current landscape positions this compound not as an end-product with known biological functions, but as a strategic building block for the synthesis of more complex and potentially bioactive molecules.

Emerging Synthetic Strategies and Functionalization Opportunities

The development of novel therapeutics based on the this compound scaffold hinges on efficient and adaptable synthetic methodologies. While a specific, optimized synthesis for this compound is not widely reported, strategies can be adapted from established indazole syntheses. nih.gov

Synthesis of the Core Structure: General methods for constructing the indazole ring, such as the intramolecular cyclization of ortho-haloarylhydrazones or the diazotization of ortho-alkylanilines, could be tailored using appropriately substituted precursors to yield the 4-iodo-indazol-3-ol core. nih.gov

Functionalization Opportunities: The true synthetic potential of this compound is realized through the strategic functionalization of its core. The iodine at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. This allows for the introduction of a wide range of substituents, each capable of modulating the compound's physicochemical properties and biological activity.

| Reaction Type | Reagent/Catalyst System | Group Introduced at C4 | Potential Impact |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl, Heteroaryl | Modulate target binding, improve pharmacokinetic properties. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl | Introduce rigid linkers, explore deeper binding pockets. |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl | Provide alternative geometries and conjugation. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino, Amido | Introduce hydrogen bond donors/acceptors. |

| Stille Coupling | Organostannanes, Pd catalyst | Various organic groups | Versatile C-C bond formation. |

Furthermore, the N-H of the pyrazole (B372694) ring and the C3-hydroxyl group represent additional sites for derivatization, such as N-alkylation/arylation and O-alkylation/acylation, respectively. This multi-faceted functionalization capability makes this compound a powerful scaffold for generating large chemical libraries for high-throughput screening.

Advanced Computational Approaches for Rational Design

Computational chemistry offers a powerful toolkit for accelerating the drug discovery process by providing insights into molecular properties and interactions, thereby guiding rational design. For this compound and its derivatives, several advanced computational approaches can be employed.

Density Functional Theory (DFT) Calculations : DFT can be used to investigate the fundamental electronic structure of the this compound scaffold. Key applications include calculating the molecule's electrostatic potential, determining the relative energies of its tautomers (the -ol vs. -one form), and predicting its reactivity at different sites. These calculations can help rationalize reaction outcomes and guide synthetic efforts.

Molecular Docking : This technique is crucial for predicting the binding modes and affinities of this compound derivatives to specific biological targets, such as the ATP-binding site of protein kinases. jmchemsci.com The iodine atom is of particular interest as it can participate in halogen bonding—a strong, non-covalent interaction that can significantly enhance binding affinity and selectivity. Computational models can screen virtual libraries of derivatives against various protein targets to prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) : Once an initial set of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with observed biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, further refining the design process.

Exploration of Novel Biological Targets and Mechanisms in Preclinical Models

The indazole core is a "privileged scaffold," appearing in numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. researchgate.netnih.gov Based on the activities of structurally related indazoles, derivatives of this compound could be investigated against a range of important biological targets.

Potential Biological Targets for this compound Derivatives:

| Target Class | Specific Examples | Therapeutic Area | Rationale based on Indazole Scaffold |

| Protein Kinases | VEGFR, FGFR, Tie-2, EphB4, TTK | Oncology, Angiogenesis | The indazole core is a well-established hinge-binding motif for many kinase inhibitors. nih.gov |

| Cell Cycle Proteins | Bcl2 family, p53/MDM2 pathway | Oncology | Some indazole derivatives have been shown to induce apoptosis and affect the cell cycle. nih.gov |

| Serotonin Receptors | 5-HT₂, 5-HT₃, 5-HT₄ | Neuroscience, Gastroenterology | Granisetron is an indazole-based 5-HT₃ antagonist. nih.govderpharmachemica.com |

| Enzymes in Inflammatory Pathways | COX, LOX | Inflammation | Certain indazoles exhibit anti-inflammatory properties. researchgate.net |

Preclinical evaluation would involve screening a library of this compound derivatives in a panel of in vitro assays against these targets. Lead compounds identified from these screens would then be advanced into cell-based assays to assess their effects on cancer cell proliferation, apoptosis, and other relevant cellular processes. nih.gov Subsequent studies in animal models would be necessary to evaluate their in vivo efficacy and pharmacokinetic profiles.

Strategies for Optimizing and Diversifying this compound Derivatives in Research

A systematic approach is required to fully exploit the therapeutic potential of the this compound scaffold. The following strategies can guide future research efforts:

Scaffold-Based Library Synthesis : Utilize the C4-iodo position as a diversification handle. Employ parallel synthesis techniques to efficiently generate a large and structurally diverse library of compounds via the cross-coupling reactions outlined in section 8.2.

Structure-Based Drug Design (SBDD) : For well-characterized targets like protein kinases, use SBDD in conjunction with the computational methods described in section 8.3. Design derivatives with substituents at the C4 position that can form specific, beneficial interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) within the target's binding site.

Fragment-Based Drug Discovery (FBDD) : The this compound core itself can be considered a large fragment. The FBDD approach involves identifying small fragments that bind to a target and then growing or linking them to create more potent leads. Derivatives can be designed by "growing" fragments off the C4 position.

Multi-Target Drug Design : Given that many diseases involve complex pathways, design derivatives that can modulate multiple targets simultaneously. For example, create dual kinase inhibitors by optimizing substituents at the C4 position to interact with the binding sites of two different kinases. nih.gov

Physicochemical Property Optimization : Systematically modify the scaffold at the N1 and C3-OH positions, in addition to C4, to fine-tune critical drug-like properties such as solubility, metabolic stability, and cell permeability. The introduction of polar groups or ionizable functions can significantly impact these characteristics.

By implementing these strategies, researchers can systematically explore the chemical space around the this compound core, paving the way for the discovery of novel and potent therapeutic agents.

常见问题

Q. What synthetic methodologies are recommended for preparing 4-Iodo-1H-indazol-3-ol and its derivatives?

- Methodological Answer: The synthesis of indazole derivatives often involves coupling reactions under nitrogen protection, as seen in click chemistry approaches. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems has been employed to introduce functional groups. Reaction conditions (e.g., 12-hour stirring at room temperature) and purification via column chromatography or recrystallization (e.g., using hot ethyl acetate) are critical for yield optimization. Characterization typically includes -/-NMR, LCMS, and TLC to confirm purity and structure .

Q. How can researchers validate the crystal structure of this compound using X-ray diffraction (XRD)?

- Methodological Answer: XRD data refinement using programs like SHELXL is standard for small-molecule crystallography. Key steps include structure solution via direct methods (SHELXS/SHELXD), hydrogen atom placement, and thermal parameter refinement. Validation tools (e.g., PLATON) should check for missed symmetry, twinning, and hydrogen bonding consistency. The R-factor and residual electron density maps are used to assess accuracy .

Q. What analytical techniques are essential for characterizing the purity and stability of this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR identifies functional groups and stereochemistry. Stability studies under varying pH, temperature, and light exposure require HPLC or LCMS to monitor degradation products. Recrystallization from solvents like methanol or isopropyl alcohol improves purity, as evidenced by sharp melting points and single-crystal XRD .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly design?

- Methodological Answer: Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like or . Mapping these interactions reveals 1D chains or 2D sheets, guiding the design of co-crystals or polymorphs. Synchrotron XRD or neutron diffraction enhances resolution for weak interactions, while computational tools (e.g., Mercury) visualize packing motifs .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Meta-analyses using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization improve comparability. Time-dependent studies (e.g., 3-month vs. 12-month exposure) clarify acute vs. chronic effects, while structural equation modeling identifies confounding variables like solvent residues or isomerism .

Q. How do reaction conditions influence regioselectivity in iodination of indazole derivatives?

- Methodological Answer: Iodination at the 4-position is sensitive to electrophilic directing groups. For example, electron-donating substituents (e.g., -OH at C3) activate the para position. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., N-iodosuccinimide with HSO) modulate reaction rates. Kinetic vs. thermodynamic control is assessed by varying temperature (e.g., 0°C vs. reflux) and monitoring intermediates via -NMR .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model membrane permeability and binding affinity to targets like kinases. ADMET predictors (e.g., SwissADME) estimate logP, solubility, and cytochrome P450 interactions, validated by in vitro assays (e.g., Caco-2 permeability) .

Q. How can researchers optimize crystallization protocols for this compound to avoid twinning or disorder?

- Methodological Answer: Slow evaporation from mixed solvents (e.g., DCM:hexane) reduces lattice strain. Seeding techniques and controlled cooling rates (1–2°C/hour) minimize twinning. Disorder in the iodine position is resolved using high-resolution data (≤ 0.8 Å) and restraints in refinement software (SHELXL). Twinning tests (e.g., Hooft parameter) confirm crystal quality .

Key Considerations for Data Integrity

- Reproducibility: Document solvent ratios, catalyst batches, and instrument calibration in metadata.

- Conflict Resolution: Use open-access platforms to share raw XRD data (CIF files) and NMR spectra for peer validation .

- Ethical Compliance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets, ensuring anonymization of proprietary intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。